6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
The synthesis of 6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the condensation of 3-methylpyrimidine-2,4(1H,3H)-dione with an appropriate hydrazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: In materials science, this compound is investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
5-fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA, essential for genetic coding.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
The uniqueness of this compound lies in its specific hydrazinyl and ethylidene substituents, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-[[(E)-ethylideneamino]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O2/c1-4-9-12(3)6-5-7(13)11(2)8(14)10-6/h4-5H,1-3H3,(H,10,14)/b9-4+ |
InChI Key |
DSHFKISALBFYGD-RUDMXATFSA-N |
Isomeric SMILES |
C/C=N/N(C)C1=CC(=O)N(C(=O)N1)C |
Canonical SMILES |
CC=NN(C)C1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
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